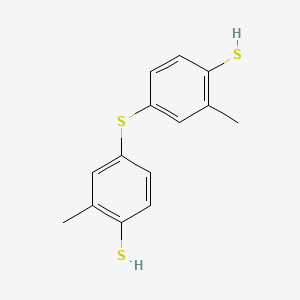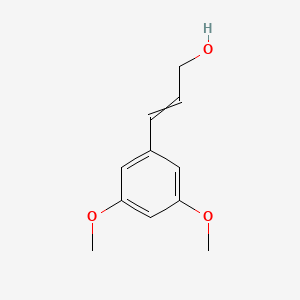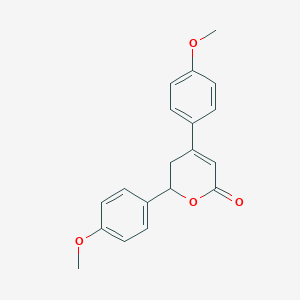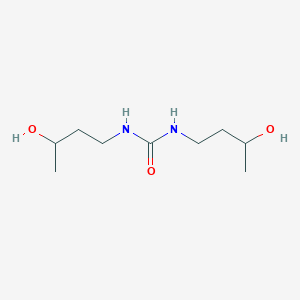
4,4'-Sulfanediylbis(2-methylbenzene-1-thiol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Sulfanediylbis(2-methylbenzene-1-thiol): is an organic compound with the molecular formula C14H14S2 It is characterized by the presence of two thiol groups attached to a sulfanediyl bridge, which connects two methylbenzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) typically involves the reaction of 2-methylbenzenethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
Step 1: 2-methylbenzenethiol is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Sulfur dichloride is slowly added to the solution while maintaining the temperature at around 0°C to 5°C.
Step 3: The reaction mixture is stirred for several hours, allowing the formation of the desired product.
Step 4: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated benzene derivatives.
科学研究应用
4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) involves its interaction with various molecular targets. The thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying protein function and enzyme activity.
相似化合物的比较
4,4’-Sulfinylbis(2-methylbenzene-1-thiol): Contains a sulfinyl group instead of a sulfanediyl bridge.
4,4’-Ditolyl sulfoxide: Features a sulfoxide group connecting the benzene rings.
Bis(4-methylphenyl) sulfoxide: Similar structure but with a sulfoxide group.
Uniqueness: 4,4’-Sulfanediylbis(2-methylbenzene-1-thiol) is unique due to its sulfanediyl bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
CAS 编号 |
218625-67-3 |
|---|---|
分子式 |
C14H14S3 |
分子量 |
278.5 g/mol |
IUPAC 名称 |
2-methyl-4-(3-methyl-4-sulfanylphenyl)sulfanylbenzenethiol |
InChI |
InChI=1S/C14H14S3/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3 |
InChI 键 |
UMRAPFOXRCGLPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)S)C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)


![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)


![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)

